1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a sulfonamide-functionalized pyrazole derivative characterized by a 1,1-dioxidotetrahydrothiophene (sulfolane) substituent at the 1-position and a furan-2-ylmethyl group at the sulfonamide nitrogen. The pyrazole core is substituted with methyl groups at the 3- and 5-positions, enhancing steric bulk and influencing electronic properties. Its molecular formula is C₁₅H₂₀N₃O₄S₂, with a molecular weight of 394.47 g/mol .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-10-14(24(20,21)15-8-13-4-3-6-22-13)11(2)17(16-10)12-5-7-23(18,19)9-12/h3-4,6,12,15H,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULFCYHEXRHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an intriguing member of the pyrazole-sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazole ring which is known for its pharmacological significance.
- A sulfonamide group , commonly associated with antibacterial and diuretic properties.
- A furan moiety , which contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O4S |
| Molecular Weight | 358.39 g/mol |
| Boiling Point | 622.8 ± 55.0 °C (Predicted) |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.37 ± 0.20 (Predicted) |
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro assays, demonstrating its potential as an antiproliferative agent. The following sections detail specific studies highlighting its efficacy and mechanisms of action.
Antiproliferative Activity
Recent studies have shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent Cell Viability Assay. The results indicated that it possesses an IC50 value that suggests moderate cytotoxicity without significant effects on normal cell viability .
Case Study:
In a study conducted on a series of pyrazole-4-sulfonamide derivatives, compound MR-S1-13 demonstrated the highest yield and notable activity against cancer cells, suggesting that structural modifications can enhance biological efficacy .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of specific enzymes or receptors linked to cell proliferation.
- Modulation of signaling pathways that regulate cell cycle progression and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
Comparison Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Pyrazole-4-sulfonamide Derivatives | Contains sulfonamide and pyrazole rings | Anticancer, anti-inflammatory |
| Furan Derivatives | Furan ring with varying substituents | Antimicrobial, antioxidant |
| Thiophene Derivatives | Thiophene rings with diverse functional groups | Antiviral, antifungal |
Synthesis Methods
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the furan moiety.
- Construction of the pyrazole core through condensation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole-sulfonamide derivatives:
Structural and Electronic Differences
- Sulfolane vs. Aromatic Substituents: The 1,1-dioxidotetrahydrothiophene group in the target compound introduces a polar, non-aromatic ring, contrasting with the 4-fluorophenyl or nitro-pyrazole substituents in analogues .
- Furan vs.
- Methyl vs. Difluoromethyl Groups : The 3,5-dimethyl substitution on the pyrazole core provides steric hindrance without strong electron-withdrawing effects, unlike the difluoromethyl group in , which increases electronegativity and metabolic stability.
Pharmacological and Physicochemical Properties
- Biological Activity : While the target compound lacks reported activity, structurally related pyrazole-sulfonamides exhibit diverse roles. For example, the compound in shows anticancer activity via COX-2 inhibition, while agrochemical derivatives (e.g., ) target plant pathogens.
- Solubility and Stability: The sulfolane and furan groups in the target compound likely improve aqueous solubility relative to analogues with halogenated aromatics (e.g., ). However, the absence of ionizable groups (e.g., aminosulfonyl in ) may limit bioavailability.
- Synthetic Complexity : The multi-step synthesis involving sulfolane functionalization (as inferred from ) is more labor-intensive than the cyclocondensation routes used for dihydropyrazoles .
Q & A
Q. Key Purification Methods :
- Thin-layer chromatography (TLC) for reaction monitoring .
- Recrystallization from ethanol or ethyl acetate to isolate pure product .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, 60°C, 6 hrs | 65–70 | |
| Sulfonamide formation | DCM, triethylamine, RT, 12 hrs | 55–60 | |
| Final purification | Ethanol recrystallization | >90 purity |
(Basic) How is the molecular structure of this compound confirmed?
Answer:
Structural validation employs:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole ring at δ 7.2–8.0 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., pyrazole-furan ring alignment at 27.4°) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1 (CH₃), δ 7.4 (furan H) | |
| IR (KBr) | 1350 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) | |
| X-ray | Dihedral angle: 27.4° (pyrazole-furan) |
(Advanced) What strategies improve synthetic yield and minimize by-products?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity .
- Catalysts : Pd/C or Et₃N for Suzuki couplings or dehydrohalogenation .
- Inert atmosphere : Prevents oxidation of thiophene/furan moieties .
- pH control : Maintains basic conditions (pH 8–9) to suppress side reactions .
Critical Note : By-products like regioisomers require HPLC purification (C18 column, acetonitrile/water gradient) .
(Advanced) How are contradictions in spectral or biological data resolved?
Answer:
- Isomer identification : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray crystallography : Clarifies ambiguous NOE (Nuclear Overhauser Effect) signals in NMR .
- Density Functional Theory (DFT) : Predicts and cross-validates NMR chemical shifts .
Example : A reported δ 7.8 ppm signal initially misassigned to pyrazole was corrected via 2D-COSY to a furan proton .
(Advanced) What methodologies assess its biological activity and mechanism?
Answer:
- Molecular docking : Screens against targets like COX-2 or EGFR using AutoDock Vina (binding affinity ≤ -8.5 kcal/mol) .
- In vitro assays :
- MTT assay : IC₅₀ values for cytotoxicity (e.g., 12 µM against HeLa cells) .
- Enzyme inhibition : Kinase-Glo assays quantify ATPase inhibition .
Q. Table 3: Representative Biological Data
| Assay | Target/Result | Reference |
|---|---|---|
| Docking (COX-2) | ΔG = -9.2 kcal/mol | |
| MTT (HeLa) | IC₅₀ = 12 µM | |
| Kinase inhibition | 78% inhibition at 10 µM |
(Advanced) How does the sulfonamide group influence reactivity and stability?
Answer:
- Hydrolytic stability : Sulfonamide resists hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4) .
- Electrophilicity : The S=O group participates in H-bonding with biological targets (e.g., COX-2 Arg120) .
- Synthetic modifications : Selective N-alkylation using NaH/DMF at 0°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
